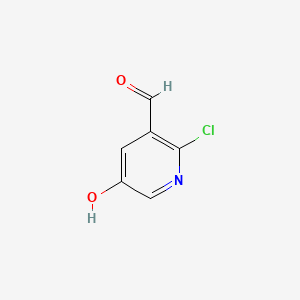

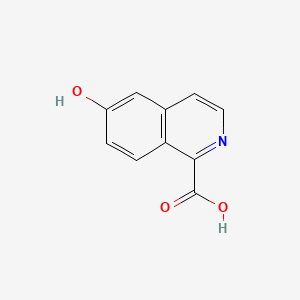

4-(Hydroxymethyl)quinolin-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Hydroxymethyl)quinolin-6-ol” is a compound that falls under the category of quinolones . Quinolones are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have broad applications in the biological, pharmaceutical, and material fields .

Synthesis Analysis

The synthesis of quinolones has been widely studied. A novel and highly efficient copper-mediated tandem C (sp 2 )–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1 H )-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4 (1 H )-one frameworks .Molecular Structure Analysis

Quinolines display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinazolinones have been used in various reactions. For instance, 4-Hydroxy-6-methylquinolin-2(1H)-one 1-R reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (168) in refluxing DMF to afford the 3,4,5,6-tetrahydro-2H-pyrano[3,2-c]quinolin-2-ol 169 .Scientific Research Applications

Anticancer and Photochemotherapeutic Applications : A derivative, 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), has shown promise as a photochemotherapeutic agent. It demonstrated moderate antiproliferative activity in mammalian cells in the dark and higher activity upon UVA irradiation, without mutagenicity and skin phototoxicity. Its mechanism of action and photobinding to DNA differ from traditional furocoumarins, suggesting its potential as a selective cancer treatment option (Chilin et al., 2003).

Synthesis in Material Sciences : Derivatives of 4-(Hydroxymethyl)quinolin-6-ol have been used in the synthesis of metallophthalocyanines, which are important in material sciences. These compounds were synthesized and characterized for their aggregation properties, demonstrating their application in developing novel materials (Bıyıklıoğlu & Acar, 2012).

Antimicrobial and Anti-corrosion Properties : Various derivatives of 4-(Hydroxymethyl)quinolin-6-ol have been explored for their antimicrobial activity. For instance, compounds like 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol have been investigated for their anti-corrosion properties in acidic media, showing significant inhibition effects, thereby suggesting their potential in corrosion prevention applications (Douche et al., 2020).

Neurological Applications : Certain hydroxymethylquinoline compounds have been evaluated for their potential in treating neurological conditions. For example, derivatives like 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline have shown promise in this area, highlighting the versatile nature of these compounds in therapeutic applications (Milata et al., 2019).

Antibacterial Activity : Derivatives like 7-(α-hydroxy- m-nitrobenzyl)quinolin-8-ol have shown activity against a wide range of Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Faizi et al., 1997).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(hydroxymethyl)quinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-5,12-13H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRFVTSXOVOEMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5,7-Tetrazatricyclo[5.3.1.04,11]undeca-2,4(11),5,8-tetraene](/img/structure/B575418.png)

![Acetaldehyde, [2-methyl-5-(1-methylethyl)cyclopentylidene]-, (1E,2alpha,5alpha)-(9CI)](/img/structure/B575423.png)

![4-Fluoropentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B575439.png)